
Ethyl 3-(dibenzylamino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(dibenzylamino)benzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ester functional group and a tertiary amine group. The compound has a molecular formula of C23H23NO2 and is known for its aromatic properties due to the presence of benzyl groups.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3-(dibenzylamino)benzoate can be synthesized through a multi-step process involving the esterification of 3-(dibenzylamino)benzoic acid with ethanol. The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Ethyl 3-(dibenzylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of 3-(dibenzylamino)benzoic acid.
Reduction: Formation of 3-(dibenzylamino)benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
科学的研究の応用
Ethyl 3-(dibenzylamino)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a local anesthetic due to its structural similarity to known anesthetics.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of ethyl 3-(dibenzylamino)benzoate involves its interaction with specific molecular targets. In the context of its potential use as a local anesthetic, the compound is believed to bind to sodium ion channels on nerve membranes, thereby inhibiting the passage of sodium ions and blocking nerve impulse conduction. This results in a loss of sensation in the targeted area.
類似化合物との比較
Ethyl 3-(dibenzylamino)benzoate can be compared with other similar compounds such as:
Ethyl benzoate: Lacks the dibenzylamino group and has different chemical properties.
Benzocaine: A well-known local anesthetic with a similar ester structure but different substituents.
Tetracaine: Another local anesthetic with a more complex structure and higher potency.
Uniqueness
The presence of the dibenzylamino group in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C23H23NO2 |
|---|---|
分子量 |
345.4 g/mol |
IUPAC名 |
ethyl 3-(dibenzylamino)benzoate |
InChI |
InChI=1S/C23H23NO2/c1-2-26-23(25)21-14-9-15-22(16-21)24(17-19-10-5-3-6-11-19)18-20-12-7-4-8-13-20/h3-16H,2,17-18H2,1H3 |
InChIキー |
RASQILYYFUHECM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(Methylsulfonyl)ethyl]azetidine](/img/structure/B13692412.png)
![4,6-Dimethoxybenzo[d][1,3]dioxole-2-thione](/img/structure/B13692418.png)

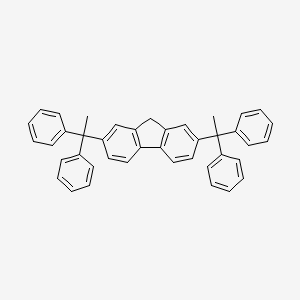
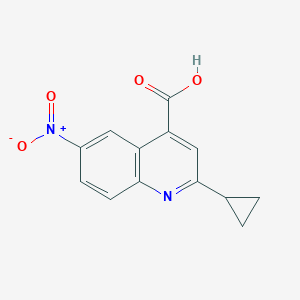
![1-[(6-Chloro-3-pyridyl)methyl]-3-azetidinol](/img/structure/B13692443.png)
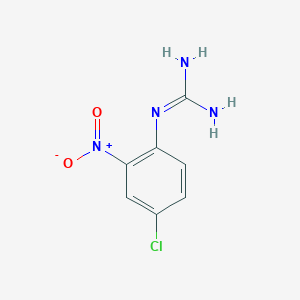
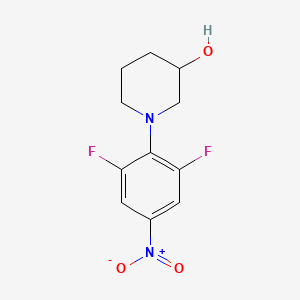
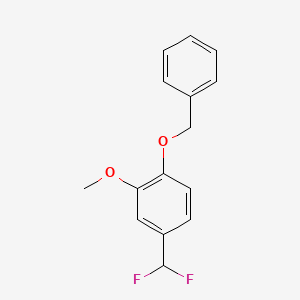
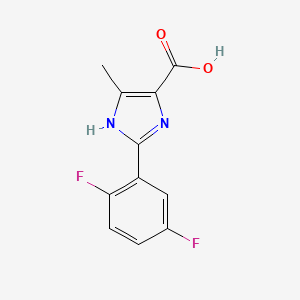
![Perchlorophenyl (E)-3-[4-(Phosphonooxy)phenyl]-2-butenoate](/img/structure/B13692476.png)



